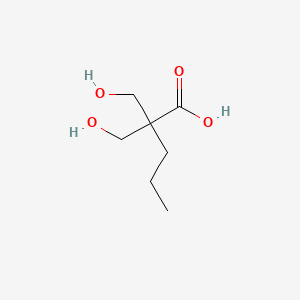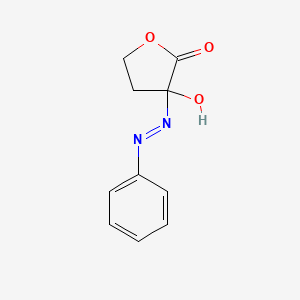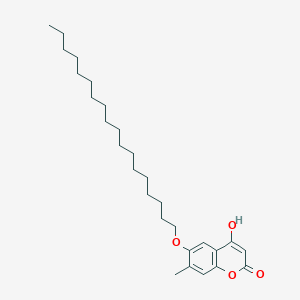
1-(Diphenylmethyl)-4-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)-4-ethynylbenzene is an organic compound characterized by the presence of a diphenylmethyl group attached to a benzene ring with an ethynyl substituent at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with diphenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting diphenylmethylbenzene can then undergo a Sonogashira coupling reaction with an ethynyl halide to introduce the ethynyl group at the para position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by Sonogashira coupling. The reaction conditions are optimized to achieve high yields and purity, often involving the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diphenylmethyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-(Diphenylmethyl)-4-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(Diphenylmethyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethyl)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diphenylmethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-(Diphenylmethyl)-4-vinylbenzene: Similar structure but with a vinyl group instead of an ethynyl group.
1-(Diphenylmethyl)-4-phenylbenzene: Similar structure but with a phenyl group instead of an ethynyl group.
Uniqueness: 1-(Diphenylmethyl)-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying structure-activity relationships .
Propiedades
Número CAS |
143301-97-7 |
|---|---|
Fórmula molecular |
C21H16 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-benzhydryl-4-ethynylbenzene |
InChI |
InChI=1S/C21H16/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16,21H |
Clave InChI |
YDIGYBJTZCEYRI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)


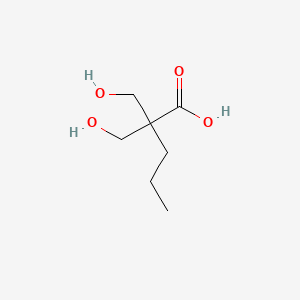
![5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B12565386.png)
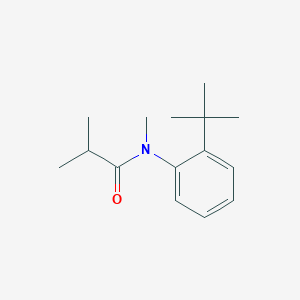
![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)
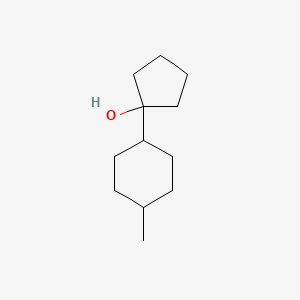
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
